Enacyloxin iia

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

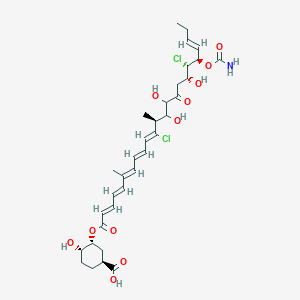

The compound Enacyloxin iia is a complex organic molecule with a highly intricate structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a long aliphatic chain with various functional groups, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The synthetic route typically begins with the preparation of the cyclohexane ring, followed by the introduction of the hydroxyl and carboxylic acid groups. The long aliphatic chain with its multiple functional groups is then attached through a series of coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as flow chemistry and automated synthesis could be employed to scale up the production while maintaining the purity and stereochemistry of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Applications De Recherche Scientifique

Introduction to Enacyloxin IIa

This compound is a polyketide antibiotic that has garnered significant attention due to its potent antimicrobial properties, particularly against multidrug-resistant Gram-negative bacteria such as Acinetobacter baumannii. Its unique mechanism of action, which involves dual targeting of the ribosomal elongation factor Tu and the ribosome, positions it as a promising candidate for further research and application in combating bacterial infections.

Key Mechanisms:

- Inhibition of EF-Tu : this compound retards the dissociation of EF-Tu-GTP, significantly altering its binding dynamics with aminoacyl-tRNA .

- Ribosomal Interaction : It directly affects the ribosomal A-site, inhibiting the incorporation of amino acids into the growing polypeptide chain .

Antimicrobial Studies

This compound has been extensively studied for its antimicrobial activity. Research indicates that it exhibits a minimum inhibitory concentration (MIC) of 3 μg/ml against Acinetobacter baumannii, highlighting its effectiveness against this challenging pathogen .

Structural and Biochemical Insights

Recent studies have delved into the structural biology of this compound's biosynthesis. The polyketide synthase responsible for its production employs a dual transacylation mechanism that allows for efficient chain release and modification, providing insights into potential biosynthetic engineering applications .

Case Studies and Findings

Potential for Drug Development

The unique properties of this compound suggest several avenues for drug development:

- Analog Production : The relaxed substrate specificity of the biosynthetic enzymes opens up possibilities for creating novel enacyloxin analogs that may enhance efficacy or broaden antimicrobial spectra .

- Combination Therapies : Given its mechanism, combining this compound with other antibiotics could yield synergistic effects against resistant strains.

- Research on Resistance Mechanisms : Understanding how bacteria develop resistance to this compound could inform strategies to mitigate resistance development in clinical settings.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact mechanism of action would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

Noble Gas Compounds: Compounds involving noble gases, which are generally unreactive but can form stable compounds under certain conditions.

tert-Butyl Carbamate: A compound used in organic synthesis and as a protecting group for amines.

Uniqueness

What sets this compound apart from similar compounds is its highly complex structure, which includes multiple chiral centers and a variety of functional groups

Propriétés

Numéro CAS |

126518-41-0 |

|---|---|

Formule moléculaire |

C33H45Cl2NO11 |

Poids moléculaire |

702.6 g/mol |

Nom IUPAC |

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20-,21+,23+,24-,26-,27-,29+,30?,31?/m1/s1 |

Clé InChI |

IWBADCVFZDCUTN-RYDLOJRTSA-N |

SMILES |

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N |

SMILES isomérique |

CC/C=C/[C@H]([C@H]([C@@H](CC(=O)C(C([C@H](C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N |

SMILES canonique |

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N |

Synonymes |

enacyloxin IIa ENX IIa |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.